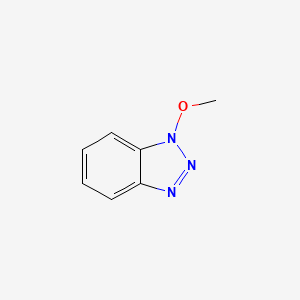

1-Methoxybenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSBMQVLQEIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314577 | |

| Record name | 1-methoxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22713-34-4 | |

| Record name | NSC286155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Applications and Methodologies Employing 1 Methoxybenzotriazole in Organic Transformations

1-Methoxybenzotriazole as a Versatile Synthetic Reagent in Complex Molecule Construction

This compound and its derivatives are stable, readily prepared compounds that serve as valuable precursors and reagents in the assembly of complex molecules. nih.govnih.govbeilstein-journals.org The benzotriazole (B28993) moiety, particularly when functionalized at the N-1 position, can act as an excellent leaving group or an activating group, facilitating transformations that are otherwise challenging. The N-O-C bond present in 1-(Aryl)methoxy-1H-benzotriazoles, for instance, allows for novel bond scissions and formations under catalytic conditions. nih.gov

Strategic Involvement in Carbon-Carbon Bond Forming Reactions

A significant advancement in the application of this compound derivatives has been their use in palladium-catalyzed carbon-carbon bond-forming reactions. Research has demonstrated that 1-(Aryl)methoxy-1H-benzotriazoles, which are stable and easily synthesized from benzylic alcohols, can undergo an unprecedented C-O bond scission when reacted with arylboronic acids. nih.gov This cross-coupling reaction, which forms valuable diarylmethane structures, establishes the benzotriazolyloxy unit as a competent leaving group in transition metal catalysis. nih.gov

The success of these cross-coupling reactions is highly dependent on the choice of palladium catalyst and supporting ligand. Studies indicate that biarylphosphine ligands are particularly effective, with ligand structure influencing reaction yields more significantly than electronic factors. nih.gov Specifically, ligands with a smaller "percent buried volume" (%Vbur) have been shown to provide better outcomes. nih.gov This methodology represents a new way to activate benzylic alcohols for Csp³-Csp² cross-coupling. nih.gov

| Entry | Arylboronic Acid | Ligand | Yield (%) of Diarylmethane |

| 1 | Phenylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 95 |

| 2 | 4-Tolylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 96 |

| 3 | 4-Methoxyphenylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 93 |

| 4 | 2-Tolylboronic acid | Bis[(2-diphenylphosphino)phenyl]ether | 64 |

| 5 | Methylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 72 |

Table 1: Selected examples of palladium-catalyzed cross-coupling of 1-[(2,3-dimethoxybenzyl)oxy]-1H-benzotriazole with various boronic acids. Reactions were catalyzed by Pd(OAc)₂. Data sourced from nih.gov.

Catalytic Roles in Organic Reaction Pathways

While benzotriazole derivatives are widely used as reagents and auxiliaries in organic synthesis, the specific role of this compound as a catalyst is not extensively documented in the scientific literature. Its primary function is typically as a stoichiometric reagent where the benzotriazolyloxy moiety acts as a leaving group, as seen in C-C bond formation, or as a precursor for other reactive species. nih.govbeilstein-journals.org The related benzotriazole scaffold is a component of some catalyst systems, but the direct catalytic application of the 1-methoxy derivative itself remains a developing area of research. smolecule.com

Applications in the Synthesis of Diverse Heterocyclic Systems

The utility of benzotriazole derivatives as reagents for constructing heterocyclic systems is well-established. N-acylbenzotriazoles, for example, are effective acylation agents for amines and alcohols, and the resulting products can undergo subsequent cyclization to form various heterocycles. smolecule.com The reactivity of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole in forming amides and esters provides an indirect route to these systems. smolecule.com

More directly, the ability of the 1-benzotriazolyloxy group to function as a leaving group in palladium-catalyzed reactions opens possibilities for its use in intramolecular cyclizations to form heterocyclic rings. nih.gov While many examples in the literature focus on intermolecular reactions, the principles of activating a carbon center for bond formation can be applied to the synthesis of N-heterocycles, O-heterocycles, and other complex ring systems. rsc.org

Controlled Synthesis of this compound Derivatives and Analogues

The development of reliable methods for the synthesis of this compound and its analogues is crucial for their application in organic transformations. Efficient synthetic routes allow for the controlled and predictable generation of these valuable reagents.

Regioselective and Stereoselective Derivatization Methodologies

A facile and highly regioselective one-step synthesis of 1-alkoxy-1H-benzotriazoles has been developed from common peptide coupling agents. beilstein-journals.org Specifically, the reaction of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with an alcohol in the presence of a base like DBU or Cs₂CO₃ yields the corresponding 1-alkoxy-1H-benzotriazole. nih.govbeilstein-journals.org This method is notable for its mild conditions and operational simplicity, providing exclusive N-1 alkylation. beilstein-journals.orgthieme-connect.com

This reaction provides a direct and efficient entry to 1-methoxy-1H-benzotriazole and other analogues, avoiding the multi-step procedures often required for such syntheses. The choice of base and reaction conditions can be optimized to achieve high yields for a variety of primary and secondary alcohols. beilstein-journals.org

| Entry | Alcohol | Base | Time (h) | Yield (%) of 1-Alkoxy-1H-benzotriazole |

| 1 | Methanol (B129727) | DBU | 2 | 50 |

| 2 | Ethanol | DBU | 2 | 58 |

| 3 | Benzyl alcohol | DBU | 2 | 75 |

| 4 | Isopropanol | DBU | 24 | 20 |

| 5 | Methanol | Cs₂CO₃ | 1 | >70 |

Table 2: Synthesis of 1-alkoxy-1H-benzotriazoles via reaction of BOP reagent with various alcohols. Data sourced from nih.govbeilstein-journals.org.

While regioselective synthesis is well-documented, methodologies focusing on the stereoselective derivatization of this compound are not prominently featured in the current literature.

Multi-component Reaction Strategies Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. libretexts.org However, a review of the available scientific literature indicates that strategies involving the direct incorporation of a this compound scaffold as one of the core components in an MCR are not yet established. The application of this specific reagent in the context of well-known MCRs like the Ugi, Passerini, or Biginelli reactions has not been described.

Integration of this compound in Functional Group Interconversion Paradigms

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, involving the transformation of one functional group into another. ub.edusolubilityofthings.com These transformations are critical for elaborating molecular structures and achieving synthetic targets. Reagents based on the benzotriazole scaffold are prominent tools in FGI, particularly in reactions forming amide, ester, and urea (B33335) linkages. While the application of 1-hydroxybenzotriazole (B26582) (HOBt) is extensively documented, the specific use of this compound is less detailed in widely available literature. However, based on the known reactivity of related compounds, its role as an activating agent in these transformations can be projected.

The general mechanism for benzotriazole-based activating agents involves the initial reaction with a carboxylic acid (or a derivative) to form a highly reactive benzotriazolyl active ester. This intermediate is more susceptible to nucleophilic attack by an amine or alcohol than the original carboxylic acid, facilitating the formation of the desired amide or ester. The benzotriazole moiety serves as an excellent leaving group, driving the reaction forward.

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation, but it is often challenging due to the competing acid-base reaction between the two components. fishersci.it To overcome this, coupling reagents are employed to activate the carboxylic acid.

Role of Benzotriazole Additives

In peptide synthesis and general amidation, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate carboxylic acids, forming a reactive O-acylisourea intermediate. fishersci.itluxembourg-bio.com However, this intermediate can be unstable and prone to side reactions, including racemization of chiral carboxylic acids. Additives like 1-hydroxybenzotriazole (HOBt) are introduced to intercept the O-acylisourea, forming an HOBt-active ester. luxembourg-bio.com This active ester is more stable than the O-acylisourea but highly reactive towards amines, leading to cleaner reactions and higher yields while suppressing racemization. fishersci.it

While direct experimental data for this compound in this role is not prevalent, it is mechanistically plausible that it could function similarly. The methoxybenzotriazole group would act as the leaving group during the final nucleophilic attack by the amine.

Table 1: Representative Amidation Reactions Using Benzotriazole-Based Methods The following table presents examples of amidation reactions facilitated by the well-documented 1-hydroxybenzotriazole (HOBt), illustrating the general principle.

| Carboxylic Acid | Amine | Coupling System | Product | Yield (%) |

| Z-Gly-OH | H-Phe-OMe | DCC / HOBt | Z-Gly-Phe-OMe | ~98 |

| Boc-L-Pro-OH | H-Leu-NH₂ | EDC / HOBt | Boc-L-Pro-Leu-NH₂ | High |

| Benzoic Acid | Aniline | EDC / HOBt | N-Phenylbenzamide | >95 |

| Acetic Acid | Benzylamine | DCC / HOBt | N-Benzylacetamide | High |

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, is another key functional group interconversion. organic-chemistry.orgpressbooks.pub While the classic Fischer esterification is effective for simple alcohols, it often fails for sterically hindered alcohols, such as tertiary alcohols, due to the difficulty of nucleophilic attack on the protonated carboxylic acid. organic-chemistry.org

Benzotriazole-Mediated Esterification

To address this challenge, methods using benzotriazole-based active esters have been developed. Research has shown that forming a 1-(acyloxy)benzotriazole intermediate from a carboxylic acid, HOBt, and a coupling agent like EDC creates a powerful acylating agent. researchgate.net This active ester can then efficiently react with even bulky tertiary alcohols in the presence of a suitable base to yield the corresponding ester. researchgate.net

By analogy, this compound could participate in a similar scheme. The reaction of a carboxylic acid with a coupling agent in the presence of this compound would presumably form a 1-methoxy-1-(acyloxy)benzotriazolium salt, a highly activated species poised for nucleophilic attack by an alcohol.

Table 2: Esterification of Tertiary Alcohols Using 1-Hydroxybenzotriazole Esters researchgate.net This table showcases the effectiveness of the HOBt-ester strategy for synthesizing sterically demanding esters.

| Carboxylic Acid | Alcohol | Base | Reaction Time (h) | Yield (%) |

| Phenylacetic acid | tert-Butyl alcohol | DMAP | 18 | 89 |

| 4-Nitrophenylacetic acid | tert-Butyl alcohol | DMAP | 18 | 94 |

| Cyclohexanecarboxylic acid | tert-Butyl alcohol | DMAP | 18 | 91 |

| Phenylacetic acid | 1-Adamantanol | DMAP | 18 | 82 |

Synthesis of Ureas

The synthesis of ureas is of significant interest in medicinal and materials chemistry. semanticscholar.org Common methods include the reaction of amines with highly toxic reagents like phosgene (B1210022) or isocyanates. commonorganicchemistry.com Milder reagents that can facilitate urea formation are therefore highly valuable.

Application of Benzotriazole Chemistry

The good leaving group ability of the benzotriazole moiety has been harnessed for urea synthesis. For instance, N-acylbenzotriazoles have been shown to react with trimethylsilylazide (TMSN₃) and a base in the presence of various amines to produce ureas in good yields. organic-chemistry.org This method avoids the direct handling of hazardous isocyanates. In this process, the N-acylbenzotriazole undergoes a Curtius-type rearrangement to form an isocyanate in situ, which is then trapped by the amine.

It is conceivable that a this compound derivative could be employed in related transformations. Activation of a carbamic acid derivative with a reagent system involving this compound could generate a reactive intermediate that collapses to an isocyanate, which would then be trapped by an amine to afford the final urea product. However, specific documented examples for this compound in this context are scarce.

Table 3: Representative Modern Urea Synthesis Methodologies This table provides examples of various modern techniques for urea synthesis, where activated intermediates are key.

| Amine 1 | Carbonyl Source / Reagent 2 | Catalyst / Conditions | Product Type | Ref. |

| Arylamine | CO₂ / Dehydrating Agent | DBU | Aryl Isocyanate (intermediate) | organic-chemistry.org |

| Boc-protected Amine | 2-Chloropyridine / Tf₂O | Amine 2 | Unsymmetrical Urea | organic-chemistry.org |

| Methanol | Amine | Ruthenium Pincer Complex | Symmetrical Urea | organic-chemistry.org |

| Amine | Carbonyl Sulfide (COS) | Catalyst-free | Asymmetrical Urea | organic-chemistry.org |

Mechanistic Investigations into the Reactivity of 1 Methoxybenzotriazole

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are fundamental to understanding the chemical behavior of 1-methoxybenzotriazole. Mass spectrometry has proven to be a valuable tool for detecting and characterizing these low-abundance, highly reactive species. nih.gov The study of reaction mechanisms provides a framework for predicting products and optimizing reaction conditions.

Nucleophilic and Electrophilic Reaction Mechanisms

The reactivity of this compound is characterized by its participation in both nucleophilic and electrophilic reactions. The benzotriazole (B28993) moiety itself can act as a nucleophile, with the nitrogen atoms being potential sites for attack. tdl.org For instance, in methylation reactions of 1-hydroxybenzotriazole (B26582), a related compound, methylation can occur at either the oxygen or nitrogen atoms, with the reaction conditions influencing the outcome. tdl.org The presence of a methoxy (B1213986) group at the 1-position influences the electron density of the triazole ring, thereby affecting its nucleophilicity and the regioselectivity of its reactions.

Conversely, the benzotriazole ring system can be rendered electrophilic, particularly when substituted with electron-withdrawing groups. Aromatic substitution reactions, a cornerstone of organic chemistry, proceed through the formation of intermediates, often called σ-complexes or Wheland intermediates. unibo.it The interaction between an electrophile and the π-electron system of the aromatic ring leads to the formation of a high-energy intermediate, which then rearomatizes to form the final product. unibo.it The principles governing these reactions, including the role of electrophiles and nucleophiles, are well-established and provide a basis for understanding the reactivity of this compound in such transformations. unibo.itlibretexts.orgkhanacademy.org

Pericyclic and Radical-Mediated Transformations

While information specifically on pericyclic and radical-mediated transformations involving this compound is not extensively detailed in the provided search results, the general principles of these reaction types are relevant. Radical reactions involving benzotriazole derivatives have been observed. For example, α-benzotriazol-2-yl carbon radicals have been shown to react much faster than their benzotriazol-1-yl counterparts in certain contexts. nih.gov This suggests that the position of substitution on the benzotriazole ring significantly influences its reactivity in radical processes. Photoredox catalysis is a modern tool that enables access to reactive radical intermediates under mild conditions, which could potentially be applied to study the radical-mediated reactions of this compound. nih.gov

Photochemical Reaction Mechanisms and Pathways Involving Methoxybenzotriazole

Photochemical reactions are initiated by the absorption of light, leading to the formation of electronically excited states that can undergo various transformations. irispublishers.comphotobiology.info These reactions often proceed through pathways inaccessible under thermal conditions. The fundamental principles of photochemistry, such as the Grotthuss-Draper law (light must be absorbed for a reaction to occur) and the Stark-Einstein law (one photon excites one molecule), govern these processes. irispublishers.com

Photochemical reactions can involve the formation of highly reactive intermediates. uzh.ch For instance, photoactivation of certain compounds can generate carbenes or nitrile ylides. uzh.ch While specific photochemical studies on this compound were not found, the biotransformation of benzotriazoles, which can sometimes be initiated by light, has been observed to produce methoxybenzotriazole. scholaris.ca This suggests that photochemical pathways may play a role in its formation and subsequent reactions in the environment. The combination of photochemistry and mechanochemistry is an emerging field that offers unique opportunities for substrate activation. beilstein-journals.org

Thermal Decomposition Pathways and Associated Reactivity

Thermal decomposition involves the breakdown of a chemical compound by heat. youtube.com A key indicator of a thermal decomposition reaction is the presence of a single reactant breaking down into multiple products. youtube.com The temperature at which decomposition occurs and the nature of the products formed are characteristic of the compound's thermal stability.

Studies on related compounds provide insights into potential thermal decomposition pathways for this compound. For example, the thermal decomposition of tetraethylammonium (B1195904) in zeolite involves the formation of triethylamine (B128534) and ethylene. researchgate.net The decomposition of other organic compounds can also be influenced by the presence of catalysts or the reaction atmosphere. researchgate.netnih.gov While no specific data on the thermal decomposition of this compound was found, it is expected to decompose at elevated temperatures, potentially yielding a variety of smaller molecules.

Kinetic and Thermodynamic Profiling of Reactions Involving this compound

The kinetic and thermodynamic profiling of a reaction provides crucial information about its rate and the position of its equilibrium. stanford.eduyoutube.com Kinetics deals with the speed of a reaction, which is determined by the activation energy, while thermodynamics is concerned with the relative stability of reactants and products, indicated by the change in Gibbs free energy. stanford.eduyoutube.com

A reaction can be thermodynamically favorable but kinetically slow if it has a high activation energy. youtube.com Conversely, a kinetically favorable reaction may lead to a less stable product. This distinction gives rise to the concepts of thermodynamic and kinetic control of a reaction. youtube.com

The study of reaction kinetics often involves determining the rate law and the rate constant, which can be influenced by factors such as temperature and the presence of a catalyst. mdpi.com Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined by studying the reaction at different temperatures. researchgate.net For example, a positive enthalpy of activation (ΔH*) suggests an endothermic process. researchgate.net While specific kinetic and thermodynamic data for reactions of this compound are not available in the provided results, the principles of chemical kinetics and thermodynamics are universally applicable and would be essential for a detailed understanding of its reactivity. nih.govstanford.edumdpi.comresearchgate.net

Theoretical and Computational Chemistry Applications to 1 Methoxybenzotriazole Systems

Quantum Chemical Studies on Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of molecules like 1-methoxybenzotriazole. chimicatechnoacta.ru These methods are crucial for understanding kinetic stability and chemical behavior. chimicatechnoacta.ru

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms involving complex organic molecules. pku.edu.cnrsc.org DFT calculations can elucidate the step-by-step pathways of a reaction, including the identification of intermediates and transition states. pku.edu.cn For instance, in cycloaddition reactions, DFT can determine whether a reaction is concerted or stepwise by calculating the activation free energies for different potential pathways. pku.edu.cn The theory can also rationalize experimental observations, such as solvent-controlled chemodivergence, by revealing the underlying mechanistic details. rsc.org

DFT has been successfully applied to study various reaction types, including:

Cycloaddition Reactions: DFT calculations have been used to investigate the mechanisms of [8+2] cycloadditions, revealing whether they proceed through a stepwise or concerted pathway. pku.edu.cn This involves analyzing the Gibbs energy profiles and the structures of the transition states. pku.edu.cn

Au(I)-Catalyzed Cycloisomerizations: The mechanism of gold-catalyzed reactions can be elucidated using DFT, highlighting the role of key intermediates like allyl-gold species and explaining how solvent polarity can dictate the reaction outcome. rsc.org

Oxidative Heck Reactions: Preliminary mechanistic studies using DFT have been instrumental in understanding nickel-catalyzed intermolecular oxidative Heck arylations. researchgate.net These calculations have helped to propose catalytic cycles and identify the rate-determining steps. researchgate.net

The accuracy of DFT calculations can be influenced by the choice of functional and basis set. nih.gov For example, studies have shown that different functionals can yield varying activation energies for the same reaction. nih.gov Therefore, it is often necessary to benchmark the chosen computational method against experimental data or higher-level calculations. nih.gov

Table 1: Representative Applications of DFT in Mechanistic Studies

| Reaction Type | System Studied | Key Insights from DFT |

| [8+2] Cycloaddition | Dienylfurans/Dienylisobenzofurans with DMAD | Determined stepwise vs. concerted nature of the reaction and identified the rate-determining step. pku.edu.cn |

| Au(I)-Catalyzed Cycloisomerization | 3-Alkoxy-1,6-diynes | Revealed the involvement of an allyl-gold species and explained solvent-controlled product formation. rsc.org |

| Oxidative Heck Arylation | Alkenes and Phenylboronic Acid | Proposed a catalytic cycle and identified the turnover-limiting step. researchgate.net |

Ab Initio and Semi-Empirical Computational Approaches

Beyond DFT, other quantum chemical methods are also employed to study molecular systems.

Ab Initio Methods: These methods compute electronic structures and properties from first principles, without relying on experimental data for parametrization. libretexts.org While computationally intensive, they can provide highly accurate results, and their accuracy can be systematically improved. libretexts.org The computational cost of ab initio methods typically scales with the size of the basis set (M) as at least M⁴, and for correlated methods, it's at least M⁵. libretexts.org

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental or ab initio data to simplify calculations. wikipedia.orgnumberanalytics.com This makes them significantly faster than ab initio methods, allowing for the study of larger molecules. wikipedia.orgnumberanalytics.com However, their accuracy can be limited if the molecule under investigation is not similar to those in the parametrization database. wikipedia.org Common semi-empirical methods include MNDO, AM1, and PM3. numberanalytics.com The Density Functional Tight Binding (DFTB) method is another example, which is derived from DFT and is about three orders of magnitude faster than standard DFT. nih.gov

The choice between ab initio and semi-empirical methods often involves a trade-off between accuracy and computational cost. numberanalytics.com For large-scale screening or dynamics, semi-empirical methods are often preferred, while for detailed mechanistic studies of smaller systems, ab initio methods may be more suitable. ethz.ch

Molecular Modeling of Reaction Pathways and Transition State Analysis

Understanding the complete reaction pathway, including the high-energy transition state, is crucial for explaining chemical reactivity. beilstein-journals.orgnumberanalytics.com

Molecular modeling techniques are used to explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. numberanalytics.comarxiv.org The transition state is the highest energy point along the reaction coordinate and dictates the rate of the reaction. beilstein-journals.orgnumberanalytics.com

Various computational methods are used to locate and analyze transition states:

QST2 and QST3 Methods: These methods use a quadratic synchronous transit approach to find the transition state. numberanalytics.com

Nudged Elastic Band (NEB) Method: This method optimizes a series of images along the reaction path between the reactant and product, with the highest energy image corresponding to the transition state. numberanalytics.com

Dimer Method: This method uses a pair of images to locate the transition state. numberanalytics.com

Accelerated molecular dynamics methods, such as adaptive hyperdynamics (AHD), can be used to discover reaction pathways by overcoming large energy barriers and observing rare events on a computationally accessible timescale. nih.gov The analysis of these pathways can be automated to construct micro-kinetic reaction models that predict reactivity and selectivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules. galaxyproject.orgresearchgate.net

Conformational Analysis: This involves identifying the different spatial arrangements of atoms in a molecule and their relative energies. This is important as the reactivity of a molecule can depend on its conformation.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the fluctuations and conformational changes of molecules over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of processes like protein folding, ligand binding, and conformational changes in proteins and nucleic acids. researchgate.net The analysis of MD trajectories can reveal important information about the system's dynamics. galaxyproject.org Techniques like Root-Mean-Square Deviation (RMSD) analysis can quantify conformational changes, while Principal Component Analysis (PCA) can identify the major collective motions within the system. galaxyproject.orgmdpi.com To enhance the sampling of conformational space, multiscale MD simulation methods that iterate between all-atom and coarse-grained models can be employed. osti.gov

Investigation of Solvation Effects on Reactivity via Computational Methods

The solvent can have a profound impact on chemical reactivity. nih.gov Computational methods are essential for understanding and predicting these solvent effects. numberanalytics.com

There are two main approaches to modeling solvent effects:

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, but it is computationally expensive. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are often used, where the solute is treated with a quantum mechanical method and the solvent with a more efficient molecular mechanics force field. nih.gov

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com Polarizable continuum models (PCMs) are a common type of implicit solvent model. numberanalytics.com While less computationally demanding, they may not capture specific interactions like hydrogen bonding as accurately as explicit models. dtic.mil

Computational studies have shown that solvent can alter the electronic structure of surface atoms in heterogeneous catalysis, thereby influencing their interaction with adsorbed molecules. nih.gov The choice of solvation model depends on the specific system and the desired level of accuracy, balancing computational cost with the need to capture relevant physical phenomena. nih.gov

Table 2: Comparison of Solvation Models

| Model Type | Description | Advantages | Disadvantages |

| Explicit Solvent | Individual solvent molecules are included in the calculation. researchgate.net | Can accurately model specific solute-solvent interactions (e.g., hydrogen bonds). dtic.mil | Computationally very expensive. researchgate.net |

| Implicit Solvent (Continuum) | Solvent is treated as a continuous medium with a dielectric constant. numberanalytics.com | Computationally less demanding. numberanalytics.com | May not capture specific, anisotropic interactions accurately. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Research on 1 Methoxybenzotriazole Transformations

High-Resolution Mass Spectrometry for Transformation Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the transformation products (TPs) of 1-Methoxybenzotriazole. Techniques such as liquid chromatography coupled to time-of-flight (LC-TOF-MS) or Orbitrap mass analyzers (LC-Orbitrap-MS) offer high mass accuracy and resolution, enabling the determination of elemental compositions for unknown compounds. ual.es

In studies of related benzotriazoles, LC-HR-MS/MS has been pivotal in elucidating degradation pathways. nih.gov For this compound, this would involve identifying TPs formed through processes like hydroxylation, demethylation, or ring cleavage. The accurate mass measurements provided by HRMS allow for the confident assignment of molecular formulas to detected TPs. Subsequent tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide structural insights, helping to pinpoint the sites of metabolic or chemical modification. For instance, the fragmentation of the [M+H]+ ion of 1-Methoxymethylbenzotriazole has been documented, providing a reference for the behavior of similar structures. massbank.eu

Table 1: Potential Transformation Products of this compound and HRMS Signatures

| Proposed Transformation | Potential Product | Expected [M+H]⁺ (Exact Mass) |

|---|---|---|

| O-Demethylation | 1-Hydroxybenzotriazole (B26582) | 136.0505 |

| Aromatic Hydroxylation | Hydroxy-1-methoxybenzotriazole | 166.0662 |

This table is illustrative and based on common transformation pathways observed for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Characterization of Reaction Outcomes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound's reaction products and for gaining insight into reaction mechanisms. ed.ac.uk While HRMS can suggest elemental compositions, NMR provides definitive information about the connectivity of atoms within a molecule.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for characterizing the carbon-hydrogen framework of isolated transformation products. encyclopedia.pub For example, the disappearance of the methoxy (B1213986) signal in ¹H NMR spectra would confirm a demethylation reaction.

Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the precise structure of more complex products, especially where multiple isomers are possible. encyclopedia.pub These techniques can reveal through-bond correlations between protons and carbons, allowing for the complete assignment of the molecular structure. In mechanistic studies, NMR can be used to monitor the formation of key intermediates or products over time, providing kinetic data.

Vibrational Spectroscopy (Infrared and Raman) for In-Situ Reaction Monitoring and Intermediate Detection

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers the capability for real-time, in-situ monitoring of reactions involving this compound. irdg.orgfrontiersin.org These methods probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to changes in chemical structure. ksu.edu.samdpi.com

IR spectroscopy is particularly sensitive to polar functional groups. ksu.edu.sa The progress of a reaction, such as the transformation of a functional group on the benzotriazole (B28993) ring, can be followed by monitoring the appearance or disappearance of characteristic IR absorption bands.

Raman spectroscopy is complementary to IR and is particularly effective for monitoring reactions in aqueous media due to the weak Raman signal of water. frontiersin.org It is also highly sensitive to non-polar bonds, such as C-C bonds within the aromatic ring. ksu.edu.sa The ability to use fiber-optic probes makes Raman spectroscopy well-suited for remote and non-invasive monitoring of reaction vessels, which is advantageous for studying potentially short-lived intermediates. irdg.orgrsc.org

Table 2: Key Vibrational Modes for Monitoring this compound Transformations

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Application |

|---|---|---|---|

| C-H (aromatic) | IR, Raman | 3000-3100 | Monitoring changes to the aromatic ring |

| C-O (methoxy) | IR | 1000-1300 | Tracking demethylation reactions |

| N=N (triazole) | Raman | 1400-1500 | Probing the integrity of the triazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress and Excited State Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for monitoring the progress of reactions involving chromophoric molecules like this compound. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy states. rsc.org Changes in the conjugation or electronic structure of the molecule during a transformation will lead to shifts in the absorption spectrum.

By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or a product, the kinetics of the reaction can be determined. researchgate.net This method is particularly valuable for studying photochemical transformations, where the molecule's interaction with light is central to the reaction.

Furthermore, time-resolved UV-Vis spectroscopy can be employed to study the properties of electronically excited states. nih.gov Understanding the lifetime and decay pathways of the excited states of this compound is crucial for elucidating its photostability and photochemical reaction mechanisms. researchgate.netnih.gov

X-ray Crystallography in the Definitive Structural Elucidation of Complex Reaction Products

For reaction products that can be isolated as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.

In cases where complex rearrangements or unexpected reactions of this compound occur, leading to products whose structures cannot be unambiguously determined by spectroscopic methods alone, X-ray crystallography is the ultimate arbiter. beilstein-journals.org The resulting crystal structure provides unequivocal proof of the product's constitution and conformation, which is invaluable for confirming reaction pathways. researchgate.net

Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Separation and Analysis of Reaction Mixtures

The analysis of this compound transformation studies often involves complex mixtures containing the parent compound, various intermediates, and final products. Advanced chromatographic techniques are essential for separating these components prior to their detection and identification. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides high-resolution separation of the analytes in the mixture. thermofisher.com The separated components are then introduced into a tandem mass spectrometer, such as a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument. This allows for both the quantification of target analytes and the structural elucidation of unknown transformation products. nih.gov The selectivity and sensitivity of LC-MS/MS make it the preferred method for analyzing trace levels of transformation products in complex matrices. egyankosh.ac.inrsc.org

Compound-Specific Isotope Analysis (CSIA) in Investigating Transformation Processes

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool used to investigate the sources and transformation pathways of organic compounds by measuring their stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). nih.govitrcweb.org Degradation processes often result in kinetic isotope effects, where molecules containing lighter isotopes react slightly faster than those with heavier isotopes, leading to an enrichment of the heavier isotope in the remaining reactant pool. enviro.wiki

By tracking the changes in the carbon and nitrogen isotope ratios of this compound during a transformation, significant insights into the reaction mechanism can be obtained. nih.govresearchgate.net The magnitude of the isotope enrichment (expressed as an enrichment factor, ε) is often characteristic of a specific reaction pathway. sfis.eu For example, different isotope effects would be expected for demethylation versus aromatic hydroxylation.

Multi-element isotope analysis (e.g., plotting δ¹⁵N versus δ¹³C) can create a two-dimensional fingerprint, which can help to distinguish between different transformation processes occurring simultaneously. researchgate.net CSIA provides a powerful means to probe reaction mechanisms directly in complex systems without necessarily identifying all transformation products. sfis.eu

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Methoxymethylbenzotriazole |

| 1-Hydroxybenzotriazole |

Environmental Transformation Pathways and Chemical Fate of Methoxybenzotriazole Isomers in Aquatic and Soil Systems

Mechanisms of Microbial Biotransformation

Microbial activity is a primary driver in the degradation of benzotriazoles in the environment. The biotransformation of 1-methoxybenzotriazole can occur through various metabolic and co-metabolic pathways, leading to a range of transformation products.

The microbial biotransformation of benzotriazoles encompasses a variety of reactions, including oxidation, alkylation, and hydroxylation. researchgate.netmedcraveonline.com While this compound itself is a potential biotransformation product of benzotriazole (B28993), it can also undergo further degradation. scholaris.ca Oxidative pathways, often initiated by monooxygenase or dioxygenase enzymes, can lead to the hydroxylation of the benzene (B151609) ring, forming hydroxylated methoxybenzotriazoles. These reactions increase the polarity of the molecule, potentially facilitating further degradation.

Alkylation and dealkylation are also possible biotransformation routes. For instance, demethylation of this compound could yield 1-hydroxybenzotriazole (B26582), a known metabolite. Conversely, methylation of other benzotriazole precursors can lead to the formation of methylated derivatives. The specific pathways are highly dependent on the microbial communities present and the prevailing redox conditions. researchgate.net

Co-metabolism is a significant mechanism for the degradation of many organic micropollutants, including benzotriazoles, that are present at low concentrations in the environment. biorxiv.orgnih.govresearchgate.net In this process, the degradation of the contaminant is facilitated by enzymes or co-factors produced by microorganisms for the metabolism of a primary substrate.

Methane-oxidizing bacteria (methanotrophs) have been identified as key players in the co-metabolic degradation of benzotriazoles. knaw.nlresearchgate.net These bacteria produce methane (B114726) monooxygenase (MMO), an enzyme with broad substrate specificity that can initiate the oxidation of a wide range of organic compounds. Both soluble MMO (sMMO) and particulate MMO (pMMO) are implicated in these transformations. The co-metabolic degradation of aromatic compounds like benzotriazoles can occur even at high copper concentrations, suggesting a role for pMMO. knaw.nl It is plausible that this compound is also susceptible to co-metabolic degradation by methanotrophs and other microbial communities that produce non-specific oxidative enzymes.

Phytotransformation Pathways and Plant Uptake Mechanisms

Plants can play an active role in the removal and transformation of benzotriazoles from soil and water. nih.gov The uptake of these compounds by plants is an important process in their environmental fate, particularly in vegetated areas receiving contaminated water.

Studies on various benzotriazole derivatives have shown that plants can actively take up these compounds from the surrounding environment. nih.gov The uptake rates can be influenced by the specific chemical structure of the benzotriazole isomer. Once inside the plant, this compound can be metabolized through various phytotransformation pathways, which may include hydroxylation, glucosylation, and conjugation with amino acids or glutathione. These processes generally lead to the formation of more polar and less mobile metabolites that can be sequestered in plant tissues, such as in the vacuoles. The disappearance of some benzotriazoles in plant systems has been observed to follow Michaelis-Menten kinetics, which is characteristic of enzyme-catalyzed reactions. nih.gov

Abiotic Degradation Mechanisms, including Photolysis and Hydrolysis

In addition to biological processes, abiotic degradation mechanisms, particularly photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolysis, or degradation by light, is a relevant pathway for the removal of benzotriazoles in sunlit surface waters. unifr.chresearchgate.net The direct photochemical half-lives for several benzotriazole derivatives have been reported to be in the range of 1.3 to 1.8 days under simulated sunlight. unifr.ch The presence of dissolved organic matter can influence photodegradation rates through the formation of reactive oxygen species such as hydroxyl radicals and singlet oxygen. unifr.chresearchgate.net While specific photolysis data for this compound is limited, it is expected to undergo photodegradation, leading to various transformation products.

Hydrolysis is another potential abiotic degradation pathway, involving the reaction of the compound with water. The rate of hydrolysis is often dependent on pH and temperature. nih.gov Benzotriazoles are generally considered to be resistant to hydrolysis under typical environmental conditions. researchgate.net However, the methoxy (B1213986) group in this compound could potentially be susceptible to hydrolysis under certain pH conditions, leading to the formation of 1-hydroxybenzotriazole.

Methodologies for Environmental Monitoring and Identification of Transformation Products

The detection and identification of this compound and its transformation products in complex environmental matrices such as water and soil require sophisticated analytical techniques. epa.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most widely used method for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, are particularly powerful for the identification of unknown transformation products. researchgate.netascelibrary.org These techniques allow for the determination of the accurate mass of the parent compound and its metabolites, which aids in the elucidation of their elemental composition and chemical structure. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes from water samples and to remove interfering matrix components. nih.gov

Table of Research Findings on Benzotriazole Transformation

| Transformation Process | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Microbial Biotransformation | Can involve oxidation, alkylation, and hydroxylation. Half-life can range from days to over 100 days depending on conditions. | Benzotriazole, 5-methylbenzotriazole | researchgate.net |

| Co-metabolism | Methane-oxidizing bacteria can degrade benzotriazoles using methane monooxygenase. | Benzotriazole, Sulfamethoxazole | knaw.nlresearchgate.net |

| Phytotransformation | Plants actively take up benzotriazoles, with disappearance following Michaelis-Menten kinetics. | 1-H-benzotriazole, Tolyltriazole, 5-methyl benzotriazole, 1-hydroxy benzotriazole | nih.gov |

| Photolysis | Direct photochemical half-lives in the range of 1.3 to 1.8 days under simulated sunlight. | Benzotriazole and its derivatives | unifr.ch |

| Hydrolysis | Benzotriazoles are generally resistant to hydrolysis under typical environmental conditions. | Benzotriazoles | researchgate.net |

Future Research Trajectories and Emerging Paradigms in 1 Methoxybenzotriazole Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Mechanism Elucidation

The integration of artificial intelligence (AI) and machine learning (ML) into synthetic chemistry is set to revolutionize how reactions are designed and understood. researchgate.netchemai.io For 1-methoxybenzotriazole, these computational tools offer the potential to predict reaction outcomes with greater accuracy and to unravel complex reaction mechanisms that are difficult to probe experimentally.

Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships between reactants, reagents, conditions, and outcomes. dartmouth.edunih.gov This approach can be applied to predict the yield, selectivity, and potential byproducts of reactions involving this compound. By analyzing the structural features of substrates and the properties of various catalysts and solvent systems, ML models could forecast the success of a planned transformation, thereby reducing the need for extensive empirical screening and accelerating the discovery of new synthetic routes.

Furthermore, AI can be a powerful tool for elucidating reaction mechanisms. By processing vast amounts of data from computational chemistry and experimental studies, algorithms can help identify transient intermediates and transition states. dartmouth.edu This could provide unprecedented insight into the pathways of reactions where this compound acts as a reagent or intermediate, leading to a more fundamental understanding of its reactivity. The predictive power of these models can guide chemists in selecting optimal reaction conditions to favor desired pathways and minimize unwanted side reactions. chemai.io

| AI/ML Application Area | Potential Impact on this compound Chemistry | Key Technologies |

| Reaction Outcome Prediction | Accelerated discovery of new reactions and optimization of existing ones; prediction of product yields and stereoselectivity. dartmouth.edu | Neural Networks, Random Forests, Support Vector Machines |

| Mechanism Elucidation | Identification of reaction intermediates and transition states; deeper understanding of reactivity and selectivity. | Quantum Chemistry Calculations combined with ML, Natural Language Processing for literature mining. researchgate.net |

| Synthesis Planning | Automated design of multi-step synthetic routes to complex molecules utilizing this compound. | Retrosynthesis Algorithms, Reinforcement Learning |

Development of Sustainable Synthesis and Green Chemistry Approaches Utilizing this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. pfizer.com Future research involving this compound will undoubtedly focus on developing more sustainable synthetic protocols.

Key areas of investigation will include the use of environmentally benign solvents, such as water or bio-renewable solvents, to replace traditional volatile organic compounds. rsc.org Microwave-assisted synthesis and ultrasonication are other green techniques that can accelerate reactions involving this compound, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.comresearchgate.net

Another critical aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net Research will likely focus on designing reactions that utilize this compound with high efficiency, possibly through catalytic cycles where the benzotriazole (B28993) moiety can be recovered and reused. The development of solid-supported versions of this compound or related reagents could also facilitate easier separation and recycling, further enhancing the sustainability of the process. rsc.org

Innovation in Novel Reagent and Catalyst Design Based on Benzotriazole Scaffolds

The benzotriazole ring is a "privileged scaffold" in medicinal chemistry and materials science due to its unique chemical properties and ability to be readily functionalized. nih.govgsconlinepress.com Building upon this versatile framework, future research is expected to produce a new generation of reagents and catalysts derived from or inspired by the this compound structure.

By strategically modifying the benzotriazole core and the methoxy (B1213986) group, chemists can fine-tune the electronic and steric properties of the molecule to create highly selective reagents for specific chemical transformations. mdpi.com For instance, the introduction of chiral auxiliaries onto the benzotriazole scaffold could lead to the development of novel asymmetric reagents for stereoselective synthesis.

Moreover, the benzotriazole unit is an effective ligand for various metals, opening possibilities for designing novel catalysts. nih.gov Benzotriazole-based catalysts could be developed for a range of organic reactions, including cross-coupling, oxidation, and reduction processes. The ability to tether these catalysts to solid supports could also lead to robust, heterogeneous systems that are easily recoverable and reusable, aligning with the goals of green chemistry. nih.gov Visible-light photocatalysis is another emerging area where benzotriazole scaffolds might be employed to facilitate novel, light-driven chemical transformations. rsc.org

| Innovation Area | Potential Application | Example Concept |

| Novel Reagents | Asymmetric synthesis, functional group transfer | Chiral 1-alkoxybenzotriazole derivatives for enantioselective reactions. |

| Homogeneous Catalysts | Cross-coupling reactions, oxidation/reduction | Transition metal complexes with functionalized benzotriazole ligands. |

| Heterogeneous Catalysts | Flow chemistry, simplified purification | Benzotriazole-based catalysts immobilized on polymers or silica. nih.gov |

Application of Advanced Spectroscopic and Analytical Tools for Real-time, In-Situ Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic and analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical research. mt.com The application of these tools to reactions involving this compound will provide a wealth of data that was previously inaccessible.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com This allows for the precise determination of reaction rates and the identification of transient species that may be key to the reaction mechanism. nih.gov Mass spectrometry, particularly when coupled with rapid sampling techniques, can also provide real-time information on the composition of a reaction mixture. shimadzu.com

The data generated from these in-situ monitoring techniques can be used to build accurate kinetic models of reactions. researchgate.net This detailed understanding enables chemists to optimize reaction conditions for yield and selectivity, ensure process safety, and facilitate a smoother scale-up from the laboratory to industrial production.

| Analytical Tool | Information Gained | Impact on Research |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.com | Precise kinetic analysis, mechanism elucidation. |

| Process Mass Spectrometry | Direct monitoring of molecular weight changes in the reaction mixture. shimadzu.com | Identification of products and byproducts in real-time. |

| In-situ NMR Spectroscopy | Detailed structural information on species present in the reaction vessel. | Unambiguous identification of intermediates and structural isomers. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.